CDK5/p25 Inhibitory Potency: Direct Comparison of (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone to 4-Fluoro and 2-Fluoro Analogs
The compound (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone (Compound 27) exhibits an IC50 of 62 nM against CDK5/p25. In a direct head-to-head comparison within the same study, the 4-fluoro positional isomer (Compound 28) was significantly less potent, with an IC50 of 4100 nM, representing a 66-fold decrease in activity. The 2-fluoro analog (Compound 26) was more potent, with an IC50 of 30 nM, indicating that the 3-fluoro substitution provides an intermediate level of inhibition compared to its closest positional isomers [1].
| Evidence Dimension | Inhibition of CDK5/p25 kinase activity (IC50) |
|---|---|
| Target Compound Data | 62 nM |
| Comparator Or Baseline | Compound 28 (4-Fluoro analog): 4100 nM; Compound 26 (2-Fluoro analog): 30 nM |
| Quantified Difference | Target is 66-fold more potent than the 4-fluoro analog; 2.1-fold less potent than the 2-fluoro analog. |
| Conditions | In vitro radioactive kinase assay using [33P]gamma-ATP and histone H1-derived peptide (PKTPKKAKKL) as substrate, with 60 µM ATP and 6.6 nM CDK5/p25 enzyme [1]. |
Why This Matters
The specific 3-fluoro substitution is critical for achieving a defined potency window (62 nM), which is distinct from both more (30 nM) and less (4100 nM) potent positional isomers, allowing researchers to select the appropriate tool compound based on desired potency for their assay system.
- [1] Laha JK, Zhang X, Qiao L, Liu M, Chatterjee S, Robinson S, Kosik KS, Cuny GD. Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. Bioorg Med Chem Lett. 2011 Apr 1;21(7):2098-101. PMID: 21353545. View Source
